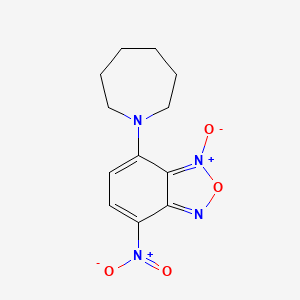
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H12Br2O. It is a brominated aromatic ether, which means it contains a benzene ring with bromine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol (o-cresol) to form 2-methyl-4-bromophenol. This intermediate is then reacted with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination and etherification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: The major product is 2-methylphenol or its derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic ethers on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-bromopropoxy)-2-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage or modification. The compound’s effects on biological systems may involve interactions with enzymes, receptors, or other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(3-bromopropoxy)propane
- 1-Bromo-3-phenoxypropane
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine atoms and an ether linkage
Propriétés
Formule moléculaire |
C10H12Br2O |
|---|---|
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
1-bromo-3-(3-bromopropoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H12Br2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
Clé InChI |
WKXQEIJYDHJPOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)



![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)

![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)

